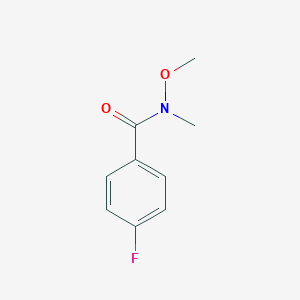

4-Fluoro-N-methoxy-N-methylbenzamide

Description

The exact mass of the compound 4-Fluoro-N-methoxy-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUFRPVVBZLHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555388 | |

| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116332-54-8 | |

| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116332-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-N-methoxy-N-methylbenzamide CAS number

An In-Depth Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide

CAS Number: 116332-54-8

Introduction

4-Fluoro-N-methoxy-N-methylbenzamide, registered under CAS number 116332-54-8, is a fluorinated aromatic compound of significant interest to the scientific community.[1][2] It belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides. This functional group bestows upon the molecule a unique and highly valuable reactivity profile, positioning it as a pivotal intermediate in advanced organic synthesis.[3][4] Its primary utility lies in its controlled reaction with organometallic reagents to produce ketones, a transformation that is often challenging to achieve with high selectivity using traditional acylating agents.

This guide provides a comprehensive overview of 4-Fluoro-N-methoxy-N-methylbenzamide, designed for researchers, chemists, and professionals in drug development. It will delve into its physicochemical properties, the mechanistic underpinnings of its reactivity, detailed synthetic protocols, and its broad applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4]

Physicochemical and Safety Data

A clear understanding of a compound's properties is foundational to its effective use in a laboratory setting. The key data for 4-Fluoro-N-methoxy-N-methylbenzamide is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 116332-54-8 | [2][3][5][6] |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| Appearance | White to light yellow to green clear liquid or solid | [3][5] |

| Boiling Point | 120 °C at 0.3 mmHg | [1][3] |

| Density | ~1.19 g/cm³ | [3] |

| Purity | Typically ≥97% - 98% | [3] |

| InChI Key | DSUFRPVVBZLHPI-UHFFFAOYSA-N | |

Table 2: Hazard and Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from representative Safety Data Sheets.[7]

Core Reactivity: The Weinreb-Nahm Amide Advantage

The central value of 4-Fluoro-N-methoxy-N-methylbenzamide stems from its identity as a Weinreb-Nahm amide. This functionality was specifically designed to solve a persistent problem in organic synthesis: the over-addition of highly reactive organometallic reagents (like Grignard or organolithium compounds) to acylating agents.[8][9]

When such reagents react with traditional acid chlorides or esters, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct. The Weinreb-Nahm amide elegantly circumvents this issue.

Mechanism of Ketone Synthesis

The key to the Weinreb-Nahm amide's controlled reactivity is the formation of a stable tetrahedral intermediate.

-

Nucleophilic Attack: An organometallic reagent (R'-M) attacks the amide carbonyl carbon.

-

Chelate Formation: The resulting tetrahedral intermediate is stabilized by chelation between the metal cation (e.g., MgX⁺ or Li⁺) and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[9][10][11]

-

Stability: This five-membered chelate is stable at low temperatures and does not collapse to eliminate the methoxy group until an aqueous workup is performed.[10] This stability prevents the formation of a reactive ketone in the presence of the organometallic reagent, thereby inhibiting over-addition.

-

Workup: Upon acidic aqueous workup, the chelate is hydrolyzed, collapsing the intermediate to yield the desired ketone in high purity.

Caption: Stable chelate formation prevents ketone over-addition.

Synthesis and Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide

This protocol describes a standard laboratory procedure for synthesizing the title compound from commercially available starting materials.[1] The causality for this choice of reagents lies in the high reactivity of the acid chloride with the amine nucleophile, driven to completion by an organic base that scavenges the HCl byproduct.

Reagents & Materials:

-

4-Fluorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or other non-nucleophilic base)

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

-

Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon base addition.

-

Base Addition: Slowly add pyridine (2.1-2.4 eq) dropwise to the cooled solution. The pyridine acts as a base to neutralize the HCl salt of the hydroxylamine and the HCl generated during the acylation.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

Workup: Pour the reaction mixture into a separatory funnel containing saturated sodium chloride solution.

-

Extraction: Extract the aqueous layer three times with fresh portions of dichloromethane.

-

Washing & Drying: Combine the organic layers and wash them sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate to remove any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation (b.p. 120 °C at 0.3 mmHg) to yield the final product as a clear liquid.[1][3]

Caption: Workflow for the synthesis of the title Weinreb amide.

Applications in Synthetic Chemistry

The stability and predictable reactivity of 4-Fluoro-N-methoxy-N-methylbenzamide make it a valuable building block in multi-step synthesis.

Protocol 2: General Synthesis of 4-Fluorophenyl Ketones

This protocol outlines the use of the title compound to synthesize various ketones, a cornerstone reaction in drug development and medicinal chemistry.

Step-by-Step Methodology:

-

Setup: Dissolve 4-Fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere.

-

Cooling: Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath) or 0 °C, depending on the reactivity of the organometallic reagent.

-

Nucleophile Addition: Slowly add the Grignard reagent or organolithium reagent (1.0-1.2 eq) dropwise. The reaction is typically rapid.

-

Quenching: After stirring for a short period (e.g., 30 minutes), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.

-

Workup & Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers, dry over a drying agent, concentrate, and purify the resulting ketone product, typically by flash column chromatography.

Caption: Reaction of the Weinreb amide to form target ketones.

Role in Drug Discovery and Agrochemicals

The 4-fluorobenzoyl moiety is a common structural motif in bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Consequently, 4-Fluoro-N-methoxy-N-methylbenzamide is a key intermediate for creating these structures.

-

Pharmaceutical Development: It serves as a precursor in the synthesis of drugs targeting neurological disorders and in cancer research, where specific ketone functionalities are required to build the final active pharmaceutical ingredient (API).[3][4]

-

Agrochemicals: The compound is used to formulate advanced pesticides and herbicides, where the resulting ketones are precursors to more complex, effective, and environmentally safer crop protection agents.[4]

-

Heterocycle Synthesis: It is also employed in the synthesis of various pyridyl heterocycles and photochromic compounds.[1][2]

Conclusion

4-Fluoro-N-methoxy-N-methylbenzamide is more than just a chemical intermediate; it is a problem-solving tool for synthetic chemists. Its role as a Weinreb-Nahm amide provides a reliable and high-yield pathway for the synthesis of 4-fluorophenyl ketones, avoiding the common issue of over-addition that plagues simpler acylating agents. This controlled reactivity, combined with the importance of the fluorinated phenyl group in bioactive molecules, cements its status as an indispensable building block in the fields of medicinal chemistry, drug discovery, and materials science.

References

-

4-Fluoro-N-Methoxy-N-Methylbenzamide CAS 116332-54-8. Home Sunshine Pharma. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2. PubChem. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

Sources

- 1. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]

- 2. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Fluoro-N-Methoxy-N-Methylbenzamide CAS 116332-54-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 116332-54-8|4-Fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. Weinreb Ketone Synthesis [organic-chemistry.org]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

4-Fluoro-N-methoxy-N-methylbenzamide physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-methoxy-N-methylbenzamide

Introduction

4-Fluoro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a fluorinated aromatic compound of significant interest in modern organic synthesis.[1] Its unique structural features, particularly the N-methoxy-N-methylamide group, render it a versatile intermediate for the synthesis of ketones and other complex molecules, making it highly valuable in pharmaceutical and agrochemical research.[2][3] This guide provides a comprehensive overview of its core physical and chemical properties, offering researchers and drug development professionals the technical data and procedural insights necessary for its effective application.

Core Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. These data points are critical for accurate documentation, database searching, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 116332-54-8 | [3][4][5] |

| Molecular Formula | C₉H₁₀FNO₂ | [3][5] |

| Molecular Weight | 183.18 g/mol | [3][5] |

| IUPAC Name | 4-fluoro-N-methoxy-N-methylbenzamide | [5] |

| InChI Key | DSUFRPVVBZLHPI-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CN(C(=O)C1=CC=C(C=C1)F)OC | [5][] |

Macroscopic Physical Properties

The macroscopic properties of a compound dictate its handling, purification, and reaction conditions. 4-Fluoro-N-methoxy-N-methylbenzamide is typically a white to yellow or green clear liquid or a low-melting solid at room temperature.[1][3][7]

| Property | Value | Notes |

| Appearance | White to yellow to green clear liquid | [2][3][7] |

| Melting Point | 31-34 °C | Experimental value.[1] |

| Boiling Point | 120 °C @ 0.3 mmHg | Experimental value under vacuum.[2][3][4][8] |

| ~301.6 °C | Predicted value at atmospheric pressure.[7][9][10] | |

| Density | 1.19 g/cm³ (at 20°C) | [2][3][8] |

| Refractive Index | 1.51 (at 20°C, nD) | [2][3][7][8] |

The significant difference between the experimental vacuum boiling point and the predicted atmospheric boiling point highlights a crucial consideration for chemists. High molecular weight organic compounds can often decompose at the high temperatures required for boiling at atmospheric pressure. Therefore, vacuum distillation is the preferred method for purification, as it allows for boiling at a much lower, non-destructive temperature.[4]

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity sample.

Causality: This protocol utilizes a digital melting point apparatus, which provides a controlled, slow heating ramp. A slow ramp rate is essential to ensure thermal equilibrium between the heating block and the sample, preventing an overestimation of the melting temperature.

Methodology:

-

Sample Preparation: Finely crush a small amount of solid 4-Fluoro-N-methoxy-N-methylbenzamide on a watch glass. A fine powder ensures efficient and uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Profile: Set a rapid heating program to approach the expected melting point (e.g., to ~28 °C).

-

Measurement: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of a compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, confirming the presence of key structural motifs. The reported spectral data for 4-Fluoro-N-methoxy-N-methylbenzamide is consistent with its structure.[4]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.34 ppm | singlet (s) | 3H | N-CH₃ |

| 3.52 ppm | singlet (s) | 3H | O-CH₃ |

| 7.08 ppm | multiplet (m) | 2H | Ar-H (ortho to F) |

| 7.73 ppm | multiplet (m) | 2H | Ar-H (ortho to C=O) |

Causality: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with signals of interest. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons resonate at a well-defined position (0 ppm), providing a reliable reference point.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-N-methoxy-N-methylbenzamide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the probe.

-

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to optimize its homogeneity, which is crucial for high-resolution spectra.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption peaks confirm the key structural components of the title compound.[4]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2972 | C-H stretch (aliphatic) |

| 1630 | C=O stretch (amide) |

| 1582, 1508 | C=C stretch (aromatic ring) |

| 1262 | C-F stretch |

The strong absorption at 1630 cm⁻¹ is a definitive indicator of the amide carbonyl group, a central feature of the molecule's reactivity.

Solubility and Handling

Solubility: The compound is reported to be soluble in organic solvents such as ethanol and dimethylformamide.[9] Its Weinreb amide functionality makes it generally compatible with common aprotic organic solvents used in synthesis, such as tetrahydrofuran (THF) and dichloromethane (DCM).

Storage and Stability: Several suppliers recommend storing the compound at room temperature.[8][9] However, for long-term stability and to preserve its high purity, storage in a cool (<15°C), dark place under an inert atmosphere (e.g., argon or nitrogen) is advised.[8] This is because the compound is listed as potentially air-sensitive; the amide bond could be susceptible to hydrolysis over time if exposed to atmospheric moisture.[8]

Conclusion

4-Fluoro-N-methoxy-N-methylbenzamide is a well-characterized compound with defined physical and spectroscopic properties. Its status as a liquid or low-melting solid at room temperature, coupled with its solubility in common organic solvents, makes it a convenient reagent in a laboratory setting. The provided spectroscopic data (¹H NMR and IR) serve as reliable benchmarks for structure and purity confirmation. A thorough understanding of these properties, particularly its thermal stability and handling requirements, is paramount for researchers aiming to leverage its synthetic potential in the development of new pharmaceuticals and advanced materials.

References

-

Chem-Impex. 4-Fluoro-N-méthoxy-N-méthylbenzamide. [Link]

-

Chem-Impex. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

-

PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347. [Link]

-

Home Sunshine Pharma. 4-Fluoro-N-Methoxy-N-Methylbenzamide CAS 116332-54-8. [Link]

-

ChemBK. 116332-54-8 - Physico-chemical Properties. [Link]

-

LookChem. 4-Fluoro-N-Metho-xy-N-Methylbenzamide CAS 116332-54-8. [Link]

-

Fluoropharm. 1163-54-8 | 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

Sources

- 1. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]

- 5. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-N-Methoxy-N-Methylbenzamide CAS 116332-54-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. 116332-54-8 | CAS DataBase [m.chemicalbook.com]

4-Fluoro-N-methoxy-N-methylbenzamide molecular weight

An In-Depth Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Application

Introduction

4-Fluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research. As a specialized chemical intermediate, its utility is primarily derived from its structure as a Weinreb-Nahm amide. This functional group provides a reliable and high-yield pathway for the synthesis of ketones, a critical transformation in the construction of complex organic molecules.[1] The presence of a fluorine atom on the benzoyl moiety further enhances its utility, often imparting unique physicochemical properties to the resulting target molecules, which can be advantageous in drug design and materials science.[2][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the molecular and physical properties of 4-Fluoro-N-methoxy-N-methylbenzamide, a validated protocol for its synthesis, its critical application in ketone formation, and essential safety information.

Physicochemical Properties

4-Fluoro-N-methoxy-N-methylbenzamide is typically a white to light yellow clear liquid at room temperature. Its core structure consists of a 4-fluorobenzoyl group attached to an N-methoxy-N-methylamine moiety. This specific arrangement is key to its function as a stable and versatile synthetic intermediate.

Molecular Structure and Identifiers

The structural representation and key identifiers are crucial for unambiguous identification and use in computational chemistry and data logging.

Caption: 2D structure of 4-Fluoro-N-methoxy-N-methylbenzamide.

A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | [2][4] |

| Molecular Weight | 183.18 g/mol | [2][4] |

| Monoisotopic Mass | 183.06955672 Da | [4] |

| CAS Number | 116332-54-8 | [4][5] |

| Appearance | White to yellow to green clear liquid | [2][3] |

| Boiling Point | 120 °C at 0.3 mmHg | [2][5] |

| Density | 1.19 g/mL | [2][3] |

| Refractive Index | n20D 1.51 | [2][3] |

| SMILES | O=C(N(OC)C)C1=CC=C(F)C=C1 | [6] |

| InChI | InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | [4] |

Synthesis Protocol

The synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide is typically achieved through the acylation of N,O-dimethylhydroxylamine hydrochloride with 4-fluorobenzoyl chloride.[5] This is a standard method for preparing Weinreb-Nahm amides.[7]

Expertise & Experience: The "Why" Behind the Protocol

The choice of reagents and conditions is critical for a successful synthesis.

-

N,O-dimethylhydroxylamine hydrochloride: This is the source of the N-methoxy-N-methylamine moiety. The hydrochloride salt is stable and easy to handle.

-

4-fluorobenzoyl chloride: As an acid chloride, it is highly reactive and readily acylates the hydroxylamine.

-

Pyridine: This weak base serves two purposes. It neutralizes the HCl byproduct generated during the reaction and also deprotonates the N,O-dimethylhydroxylamine hydrochloride to its free base form, which is the active nucleophile. An excess is used to drive the reaction to completion.

-

Chloroform/Dichloromethane: These are common inert solvents that dissolve the reactants well.

-

Low-Temperature Addition: The reaction is initially cooled to 0 °C before the slow addition of pyridine. This is to control the exothermic reaction between the acid chloride and the amine, preventing potential side reactions.

-

Aqueous Workup: The reaction is quenched with a saturated sodium chloride solution. The organic layer is then separated, and the aqueous layer is extracted multiple times to maximize the recovery of the product.

-

Drying and Purification: The combined organic layers are dried over anhydrous sodium sulfate to remove any residual water. The final product is then purified by vacuum distillation, which is suitable for high-boiling liquids.[5]

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoyl chloride (15 g, 94.6 mmol) and N,O-dimethylhydroxylamine hydrochloride (10.1 g, 104 mmol) in chloroform (200 mL). Stir the solution at room temperature.[5]

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pyridine (17.3 mL, 230 mmol) dropwise to the stirred solution.[5]

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[5]

-

Workup: Pour the reaction mixture into a saturated sodium chloride solution (300 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).[5]

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to remove the solvent.[5]

-

Purification: Purify the crude product by vacuum distillation (120 °C at 0.3 mmHg) to yield 4-fluoro-N-methoxy-N-methylbenzamide as a colorless liquid.[5]

Application in Ketone Synthesis (Weinreb-Nahm Reaction)

The primary application of 4-Fluoro-N-methoxy-N-methylbenzamide is in the Weinreb ketone synthesis.[1][8] This reaction is highly valued for its ability to produce ketones from carboxylic acid derivatives without the common problem of over-addition to form tertiary alcohols, which can occur with more reactive reagents like acid chlorides or esters.[9][10]

Mechanism of Action

The efficacy of the Weinreb-Nahm amide lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent).[1]

-

Nucleophilic Attack: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide.

-

Intermediate Stabilization: The resulting tetrahedral intermediate is stabilized by chelation between the lithium or magnesium cation and both the carbonyl oxygen and the methoxy oxygen.[1] This stable intermediate prevents the elimination of the N-methoxy-N-methyl group.

-

Hydrolytic Workup: Upon acidic workup, the stable intermediate is hydrolyzed to yield the desired ketone.

Caption: Workflow of the Weinreb ketone synthesis.

This controlled reactivity makes 4-Fluoro-N-methoxy-N-methylbenzamide an invaluable tool for synthesizing a wide variety of fluorinated ketones, which are important precursors in medicinal chemistry.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-N-methoxy-N-methylbenzamide.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed. [4]

The corresponding GHS pictogram is the exclamation mark (GHS07).

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[11]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[6]

Conclusion

4-Fluoro-N-methoxy-N-methylbenzamide is a highly effective and versatile reagent in modern organic synthesis. Its role as a Weinreb-Nahm amide allows for the controlled and efficient synthesis of fluorinated ketones, which are valuable building blocks in the development of new pharmaceuticals and agrochemicals.[2][3] Understanding its properties, synthesis, and the mechanism of its application, coupled with stringent adherence to safety protocols, enables researchers to fully leverage the synthetic power of this important compound.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347. [Link]

-

Home Sunshine Pharma. 4-Fluoro-N-Methoxy-N-Methylbenzamide CAS 116332-54-8. [Link]

-

Specialty Chemicals. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

-

Química Organica.org. Weinreb (ketone synthesis). [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]

- 6. 116332-54-8|4-Fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 7. Weinreb (ketone synthesis) [quimicaorganica.org]

- 8. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Weinreb Ketone Synthesis [organic-chemistry.org]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-N-methoxy-N-methylbenzamide, a versatile fluorinated aromatic compound. Commonly known as a Weinreb amide, this reagent has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document will delve into its chemical structure and properties, provide detailed and optimized synthesis protocols, and explore its diverse applications with a focus on the mechanistic underpinnings of its reactivity. The guide is intended to serve as a practical resource for researchers and professionals in drug discovery and development, offering field-proven insights and robust methodologies.

Introduction: The Strategic Advantage of a Fluorinated Weinreb Amide

4-Fluoro-N-methoxy-N-methylbenzamide, with CAS Number 116332-54-8, is a specialized derivative of benzamide that incorporates two key structural features: a fluorine atom on the phenyl ring and an N-methoxy-N-methylamide moiety (Weinreb amide).[1][2] This unique combination imparts desirable properties, making it a highly valuable intermediate in the synthesis of complex molecules.[2][3][4]

The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The Weinreb amide functionality provides a reliable and high-yielding method for the synthesis of ketones and aldehydes, avoiding the common problem of over-addition often encountered with more reactive organometallic reagents.[3] Its stability and solubility in common organic solvents further contribute to its utility in a variety of synthetic transformations.[3]

This guide will explore the synthesis of this important reagent, its detailed characterization, and its application in the construction of molecular architectures relevant to drug discovery and other areas of chemical research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 4-Fluoro-N-methoxy-N-methylbenzamide is essential for its effective use in the laboratory.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | [5] |

| Molecular Weight | 183.18 g/mol | [5] |

| Appearance | White to light yellow to green clear liquid | [4] |

| Boiling Point | 120 °C at 0.3 mmHg | [1] |

| Density | 1.19 g/cm³ | [3] |

| Refractive Index (n20D) | 1.51 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Fluoro-N-methoxy-N-methylbenzamide.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the methyl and methoxy groups, as well as the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F coupling), and the methyl and methoxy carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum displays key absorption bands indicative of the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 183.18.

Synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide: A Validated Protocol

The most common and efficient method for the preparation of 4-Fluoro-N-methoxy-N-methylbenzamide involves the acylation of N,O-dimethylhydroxylamine with 4-fluorobenzoyl chloride. This procedure is robust and scalable, consistently providing high yields of the desired product.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide.

Step-by-Step Experimental Protocol

This protocol is based on established and verified procedures, designed to be self-validating through clear checkpoints and expected outcomes.[1]

Materials and Reagents:

-

4-Fluorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (anhydrous)

-

Chloroform (anhydrous)

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous chloroform. Stir the solution at room temperature until all solids have dissolved.

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.4 eq) dropwise to the stirred solution. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction and to free the N,O-dimethylhydroxylamine from its hydrochloride salt. The slow, cooled addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition of pyridine is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-fluorobenzoyl chloride) is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated sodium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Insight: Multiple extractions with a smaller volume of solvent are more efficient than a single extraction with a large volume.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water (3 x volume of the organic layer). Dry the combined organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 4-Fluoro-N-methoxy-N-methylbenzamide as a colorless liquid.[1]

Expected Yield: 90-96%[1]

Applications in Organic Synthesis: The Weinreb Ketone Synthesis

The primary application of 4-Fluoro-N-methoxy-N-methylbenzamide is in the Weinreb ketone synthesis, a highly reliable method for the preparation of ketones from carboxylic acid derivatives.[3] This reaction is widely used in the pharmaceutical industry due to its broad functional group tolerance and its ability to prevent the formation of tertiary alcohol byproducts.

The Mechanism of the Weinreb Ketone Synthesis

The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.

Caption: The chelated intermediate in the Weinreb ketone synthesis prevents over-addition.

Mechanistic Explanation:

-

Nucleophilic Addition: An organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), adds to the carbonyl carbon of the Weinreb amide.

-

Formation of a Stable Intermediate: This addition forms a tetrahedral intermediate. The key to the Weinreb reaction is the chelation of the metal cation (Mg²⁺ or Li⁺) by both the oxygen of the carbonyl and the methoxy group of the amide. This five-membered ring stabilizes the intermediate, preventing its collapse.

-

Aqueous Work-up: The stable intermediate persists at low temperatures until an aqueous work-up is performed. The addition of a mild acid protonates the intermediate, leading to its collapse and the formation of the desired ketone.

This chelation is the critical feature that prevents the intermediate from eliminating the methoxyamine group and reacting with a second equivalent of the organometallic reagent, which would lead to the undesired tertiary alcohol.

Case Study: Synthesis of a Fluorinated Benzophenone Derivative

The synthesis of fluorinated benzophenones, which are important pharmacophores in many biologically active molecules, serves as an excellent example of the utility of 4-Fluoro-N-methoxy-N-methylbenzamide.

Reaction Scheme:

Caption: Synthesis of 4-fluorobenzophenone via a Weinreb reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-Fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq, as a solution in THF) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-fluorobenzophenone.

Significance: This method provides a clean and efficient route to asymmetrically substituted benzophenones, which can be challenging to synthesize via traditional Friedel-Crafts acylation due to regioselectivity issues.

Safety and Handling

4-Fluoro-N-methoxy-N-methylbenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-N-methoxy-N-methylbenzamide is a powerful and versatile synthetic intermediate. Its unique combination of a fluorinated aromatic ring and a Weinreb amide functionality makes it an invaluable tool for medicinal chemists and process development scientists. The robust and high-yielding synthesis of this compound, coupled with its predictable and clean reactivity in the Weinreb ketone synthesis, ensures its continued and widespread use in the development of new pharmaceuticals and other high-value chemical entities. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of enabling researchers to confidently and effectively incorporate this reagent into their synthetic strategies.

References

-

Neta Scientific. 45209-5G | Chemimpex 4-Fluoro-N-Methoxy-N-Methylbenzamide. [Link]

-

PubMed Central. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. [Link]

-

PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

-

PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

Fluoropharm. 1163-54-8 | 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

-

ResearchGate. (PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

-

PMC. Drug Design Strategies for GPCR Allosteric Modulators. [Link]

-

PubMed. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide from 4-fluorobenzoyl chloride

This whitepaper provides an in-depth guide for the synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide, a versatile Weinreb-Nahm amide, from 4-fluorobenzoyl chloride. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed exploration of the reaction mechanism, a robust experimental protocol, safety considerations, and methods for product characterization.

Introduction: The Strategic Importance of Weinreb-Nahm Amides

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to produce ketones is a fundamental transformation. However, the direct addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to common acyl compounds such as acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, elegantly circumvents this challenge.[2][3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group reacts with organometallic reagents to form a highly stable tetrahedral intermediate.[2] This stability prevents the premature collapse and subsequent second nucleophilic attack, ensuring the reaction stops cleanly at the ketone stage after an aqueous workup.[1][2]

4-Fluoro-N-methoxy-N-methylbenzamide is a particularly valuable building block. The presence of the fluorine atom enhances its utility as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This guide provides a comprehensive, field-proven methodology for its preparation from readily available 4-fluorobenzoyl chloride.

Reaction Principle and Mechanism

The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction requires a base, typically a non-nucleophilic amine like pyridine, to neutralize the hydrochloric acid byproduct and to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, thereby activating it as the nucleophile.[3][7]

Mechanism Breakdown:

-

Activation of Nucleophile: Pyridine, a mild base, deprotonates the N,O-dimethylhydroxylamine hydrochloride salt to generate the free, and more nucleophilic, N,O-dimethylhydroxylamine.

-

Nucleophilic Attack: The free hydroxylamine attacks the carbonyl carbon of 4-fluorobenzoyl chloride, forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Proton Transfer: The chloride ion abstracts a proton from the nitrogen, and the resulting HCl is neutralized by another equivalent of pyridine, forming pyridinium hydrochloride.

The stability of the final Weinreb amide product is key to its utility. When it is later used to synthesize a ketone, the organometallic reagent's addition creates a tetrahedral intermediate stabilized by chelation via the N-methoxy oxygen atom.[2] This chelated intermediate is stable at low temperatures and only collapses upon acidic workup to yield the desired ketone.

Caption: Reaction mechanism for Weinreb amide formation.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for high yield and purity.[7]

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |

| 4-Fluorobenzoyl chloride | 403-43-0 | 158.56 | 94.6 | 15.0 g |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 104 | 10.1 g |

| Pyridine | 110-86-1 | 79.10 | 230 | 17.3 mL |

| Chloroform (or Dichloromethane) | 67-66-3 | 119.38 | - | 200 mL |

| Saturated Sodium Chloride Solution | - | - | - | 300 mL |

| Dichloromethane (for extraction) | 75-09-2 | 84.93 | - | 3 x 100 mL |

| Water (for washing) | 7732-18-5 | 18.02 | - | 3 x 50 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve 4-fluorobenzoyl chloride (15.0 g, 94.6 mmol) and N,O-dimethylhydroxylamine hydrochloride (10.1 g, 104 mmol) in chloroform (200 mL). Stir the solution at room temperature until all solids are dissolved.[7]

-

Cooling and Base Addition: Cool the reaction flask in an ice-water bath to 0 °C. Slowly add pyridine (17.3 mL, 230 mmol) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.[7]

-

Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 300 mL of saturated sodium chloride solution.[7] Separate the organic layer. Extract the aqueous layer three times with dichloromethane (100 mL each).[7]

-

Washing and Drying: Combine all organic layers and wash them sequentially with water (3 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[7]

-

Solvent Removal and Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product is then purified by vacuum distillation (boiling point: 120 °C at 0.3 mmHg) to yield 4-Fluoro-N-methoxy-N-methylbenzamide as a colorless liquid.[7] The expected yield is approximately 96%.[7]

Caption: Step-by-step experimental workflow for synthesis.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.[8][9]

-

4-Fluorobenzoyl chloride: This substance is highly corrosive and causes severe skin and eye burns.[8][9] It is also a lachrymator (induces tears) and is sensitive to moisture, reacting with water to release HCl gas.[8][9] Keep away from water and handle under an inert atmosphere where possible.[8]

-

Pyridine: A flammable liquid that is harmful if inhaled, swallowed, or absorbed through the skin.

-

Halogenated Solvents (Chloroform/Dichloromethane): These are volatile and suspected carcinogens. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[9][10]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (inspect gloves before use).[10][11]

-

Respiratory Protection: For nuisance exposures, a particle respirator may be used. For higher-level protection, use appropriate respirator cartridges.[11]

Waste Disposal: Dispose of all chemical waste, including contaminated materials and solvents, in accordance with institutional and local environmental regulations.[8][11]

Product Characterization

The identity and purity of the synthesized 4-Fluoro-N-methoxy-N-methylbenzamide should be confirmed using standard analytical techniques.

-

Appearance: Colorless liquid.[7]

-

Boiling Point: 120 °C at 0.3 mmHg.[7]

-

¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum should show the following characteristic signals:[7]

-

δ 3.34 (s, 3H, N-CH₃)

-

δ 3.52 (s, 3H, O-CH₃)

-

δ 7.08 (m, 2H, Ar-H)

-

δ 7.73 (m, 2H, Ar-H)

-

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption peaks at 1630 cm⁻¹ (C=O, amide) and other peaks corresponding to the aromatic ring and C-F bond.[7]

Conclusion

The synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide from 4-fluorobenzoyl chloride is a reliable and high-yielding procedure. The resulting Weinreb-Nahm amide is a stable and highly valuable intermediate, enabling the clean and efficient synthesis of fluorinated ketones, which are prominent motifs in many pharmaceutical and agrochemical compounds.[5] By following the detailed protocol and adhering to the stringent safety measures outlined in this guide, researchers can confidently produce this key building block for a wide array of synthetic applications.

References

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

-

One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. [Link]

-

Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

MSDS of 4-fluorobenzoyl chloride. Capot Chemical Co., Ltd.. [Link]

- Novel process for the preparation of weinreb amide derivatives.

-

Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages. [Link]

-

Ketones from acyl chlorides and grignards via organozinc compounds. Sciencemadness Discussion Board. [Link]

-

4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2. PubChem. [Link]

-

Synthesis of N, O-dimethylhydroxylamine hydrochloride. ResearchGate. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Author's personal notes. [Link]

- Preparation method for 4-fluorobenzoyl chloride.

Sources

- 1. Weinreb Ketone Synthesis [organic-chemistry.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. capotchem.cn [capotchem.cn]

The Unseen Engine: A Technical Guide to the Mechanistic Significance of the 4-Fluoro-N-methoxy-N-methylbenzamide Scaffold

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the mechanistic importance of the 4-Fluoro-N-methoxy-N-methylbenzamide chemical scaffold, a cornerstone in modern medicinal chemistry. While not a pharmacologically active agent in its own right, this "Weinreb amide" is a critical intermediate in the synthesis of highly targeted therapeutics. Its true mechanism of action is therefore expressed through the final drug products it helps create. This document will elucidate the strategic value of this scaffold, with a primary focus on its role in the development of Bruton's Tyrosine Kinase (BTK) inhibitors—a revolutionary class of drugs for B-cell malignancies and autoimmune diseases. We will explore the causal relationship between the physicochemical properties conferred by this moiety and the biological activity of the resulting inhibitors, provide a comprehensive overview of the BTK signaling pathway, and detail the experimental methodologies required to characterize such mechanisms.

Introduction: The Role of Scaffolds in Drug Discovery

In the intricate process of drug discovery, the concept of a chemical scaffold is paramount. These core structures serve as the foundation upon which pharmacologically active molecules are built. The 4-Fluoro-N-methoxy-N-methylbenzamide scaffold is a prime example of a versatile and highly valued building block. Its utility lies not in its own biological activity, but in the desirable properties it imparts to the final active pharmaceutical ingredient (API). The fluorination of the benzamide ring, for instance, can significantly enhance metabolic stability and binding affinity, key parameters in the optimization of a drug candidate.[1][2] The N-methoxy-N-methylamide, or Weinreb amide, functionality provides a robust and controlled method for the synthesis of ketones, avoiding the over-addition often seen with other organometallic reactions.[3][4] This guide will dissect the "mechanism of action" of this scaffold by examining the downstream effects it enables in one of its most successful applications: the inhibition of Bruton's Tyrosine Kinase.

The 4-Fluoro-benzamide Moiety in Bruton's Tyrosine Kinase (BTK) Inhibitors: A Case Study

The development of BTK inhibitors represents a paradigm shift in the treatment of B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as a range of autoimmune disorders.[5][6][7] Several FDA-approved BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, have demonstrated remarkable efficacy.[8][9] A common structural feature, either directly or in a closely related form, is a benzamide-containing moiety that plays a crucial role in their mechanism of action.

The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[5] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth.[11] BTK acts as a key signaling node, and its inhibition can effectively shut down this pro-survival pathway, inducing apoptosis in malignant B-cells.[11]

Caption: The B-Cell Receptor (BCR) signaling cascade and the central role of BTK.

Mechanism of Action of Covalent BTK Inhibitors

The first and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent irreversible inhibitors.[12] Their mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[13][14] This irreversible binding permanently inactivates the kinase, leading to sustained inhibition of the BCR signaling pathway.[15]

The benzamide moiety, often derived from a precursor like 4-Fluoro-N-methoxy-N-methylbenzamide, typically serves as a key part of the "hinge-binding" region of the inhibitor. This part of the molecule forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, ensuring proper orientation and high affinity of the inhibitor. The fluorination of the phenyl ring can enhance this binding through favorable electrostatic interactions and can also block sites of metabolism, thereby increasing the drug's half-life and bioavailability.

| BTK Inhibitor | FDA Approval (Initial) | Binding Mechanism | Key Therapeutic Areas |

| Ibrutinib | 2013 | Covalent, Irreversible | CLL, MCL, Waldenström's macroglobulinemia |

| Acalabrutinib | 2017 | Covalent, Irreversible (more selective) | CLL, MCL |

| Zanubrutinib | 2019 | Covalent, Irreversible (more selective) | MCL, CLL, Follicular Lymphoma |

Experimental Protocols for Elucidating Mechanism of Action

Determining the mechanism of action of a novel compound, such as a potential kinase inhibitor derived from the 4-fluoro-benzamide scaffold, requires a multi-faceted experimental approach. The following outlines a logical workflow.

Target Identification and Validation

The first step is to confirm the molecular target of the compound.

Protocol 1: Kinase Inhibition Assay

-

Objective: To quantify the inhibitory activity of the compound against a panel of kinases, including BTK.

-

Methodology:

-

Utilize a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Incubate recombinant human BTK enzyme with a fluorescently labeled substrate and ATP.

-

Add the test compound at various concentrations.

-

Measure the phosphorylation of the substrate by detecting the FRET signal.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

-

Causality: A low IC50 value against BTK, and higher values for other kinases, indicates potent and selective inhibition. This provides the initial evidence of the compound's direct target.

Caption: Workflow for a kinase inhibition assay.

Cellular Pathway Analysis

Once the direct target is identified, the next step is to confirm that the compound inhibits the target's signaling pathway within a cellular context.

Protocol 2: Western Blot Analysis of BTK Pathway Phosphorylation

-

Objective: To measure the effect of the compound on the phosphorylation of downstream targets of BTK in a relevant cell line (e.g., a B-cell lymphoma line).

-

Methodology:

-

Culture the B-cell lymphoma cells and treat them with various concentrations of the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated BTK (p-BTK), phosphorylated PLCγ2 (p-PLCγ2), and total BTK and PLCγ2 as loading controls.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

-

Self-Validation: A dose-dependent decrease in the levels of p-BTK and p-PLCγ2, with no change in total protein levels, validates that the compound is engaging its target and inhibiting the downstream signaling pathway in a cellular environment.

Phenotypic Assays

The final step is to demonstrate that the inhibition of the target pathway leads to the desired biological outcome.

Protocol 3: Cell Viability and Apoptosis Assay

-

Objective: To determine if the compound induces cell death in B-cell lymphoma cell lines.

-

Methodology:

-

Plate the cells and treat with a range of concentrations of the test compound.

-

After a set incubation period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

-

In a parallel experiment, measure apoptosis using a method like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Authoritative Grounding: A decrease in cell viability and an increase in apoptosis in a dose-dependent manner provide strong evidence for the compound's anticancer activity and link the molecular mechanism to a functional cellular outcome.

Conclusion

The 4-Fluoro-N-methoxy-N-methylbenzamide scaffold is a powerful tool in the arsenal of the medicinal chemist. Its true "mechanism of action" is not defined by its own interactions with biological systems, but by the precise and potent mechanisms it enables in the final drug molecules. As exemplified by the BTK inhibitors, the strategic incorporation of the 4-fluoro-benzamide moiety, facilitated by the synthetic advantages of the Weinreb amide, can lead to highly effective and life-saving therapeutics. A thorough understanding of the interplay between chemical structure, target engagement, and cellular pathways, as elucidated through the experimental protocols described herein, is essential for the continued development of next-generation targeted therapies.

References

-

Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. PMC - PubMed Central. [Link]

-

Ibrutinib. Wikipedia. [Link]

-

Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. PMC - NIH. [Link]

-

What is the mechanism of Zanubrutinib? Patsnap Synapse. [Link]

-

What is the mechanism of Acalabrutinib? Patsnap Synapse. [Link]

-

Zanubrutinib – BeOne Medical Affairs | US. BeOne Medical Affairs. [Link]

-

Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

-

Acalabrutinib. Wikipedia. [Link]

-

What are BTK inhibitors and how do they work? OncologyTube. [Link]

-

BTK Inhibitors Mechanism of Action. ResearchGate. [Link]

-

Summary of FDA-approved BTK inhibitors. ResearchGate. [Link]

-

The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]

-

Zanubrutinib | C27H29N5O3 | CID 135565884. PubChem. [Link]

-

What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

-

Acalabrutinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

-

What is the mechanism of action of Ibrutinib (Imbruvica)? Dr.Oracle. [Link]

-

Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

What are the names of the BTK inhibitors? Drugs.com. [Link]

-

FDA Approves First Ever BTK Inhibitor to Treat Lymphoma Subtype. Blood Cancer United. [Link]

-

FDA Approves New Type of BTK Inhibitor to Treat Mantle Cell Lymphoma. Leukemia & Lymphoma Society. [Link]

-

How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. [Link]

-

CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. YouTube. [Link]

-

Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. PubMed Central. [Link]

-

BTK Inhibitors: present and future. PMC - PubMed Central. [Link]

-

BTK inhibitors: can these drugs tackle cancer and autoimmunity? Labiotech.eu. [Link]

-

The role of Bruton's tyrosine kinase in autoimmunity and implications for therapy. PMC. [Link]

-

Novel BTK Inhibitors for Treating Autoimmune Disorders and Cancer. ACS Publications. [Link]

-

Inhibitors of BTK and ITK: State of the New Drugs for Cancer, Autoimmunity and Inflammatory Diseases. Ovid. [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC. [Link]

-

Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). ACS Publications. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. PMC - PubMed Central. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]

- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

Sources

- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 2. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labiotech.eu [labiotech.eu]

- 8. researchgate.net [researchgate.net]

- 9. drugs.com [drugs.com]

- 10. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 14. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 15. Ibrutinib - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4-Fluoro-N-methoxy-N-methylbenzamide: A Technical Guide

Introduction: The Role of a Versatile Weinreb Amide in Modern Synthesis

4-Fluoro-N-methoxy-N-methylbenzamide, a member of the Weinreb amide class of compounds, is a significant building block in contemporary organic and medicinal chemistry.[1][2] Its utility stems from the N-methoxy-N-methylamide functionality, which serves as a stable and reliable precursor for the synthesis of ketones and aldehydes by reacting with organometallic reagents. The presence of a fluorine atom on the aromatic ring enhances its chemical properties and makes it an attractive intermediate for creating complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the spectroscopic data for 4-Fluoro-N-methoxy-N-methylbenzamide, offering a foundational reference for researchers utilizing this versatile reagent.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 4-Fluoro-N-methoxy-N-methylbenzamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of 4-Fluoro-N-methoxy-N-methylbenzamide provides distinct signals corresponding to the aromatic and aliphatic protons.

Experimental Data: The reported ¹H NMR spectral data are as follows: δH 3.34 (3H, s, CH₃), 3.52 (3H, s, OCH₃), 7.08 (2H, m, Ar-H), and 7.73 (2H, m, Ar-H).[2]

Interpretation:

-

δ 7.73 ppm (2H, multiplet): This signal corresponds to the aromatic protons H-2 and H-6. These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing a downfield shift.

-

δ 7.08 ppm (2H, multiplet): This signal is assigned to the aromatic protons H-3 and H-5. These protons are adjacent to the electron-donating fluorine atom, which shields them relative to H-2 and H-6, resulting in an upfield shift. The coupling with the fluorine atom and adjacent protons leads to a multiplet.

-

δ 3.52 ppm (3H, singlet): This sharp singlet is attributed to the three protons of the methoxy group (C-12). The electronegative oxygen atom causes a downfield shift.

-

δ 3.34 ppm (3H, singlet): This singlet corresponds to the three protons of the N-methyl group (C-10).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Data:

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~168 | C=O (C-8) |

| ~165 (d, J ≈ 250 Hz) | C-F (C-4) |

| ~132 | C-1 |

| ~130 (d, J ≈ 9 Hz) | C-2, C-6 |

| ~115 (d, J ≈ 22 Hz) | C-3, C-5 |

| ~61 | O-CH₃ (C-12) |

| ~34 | N-CH₃ (C-10) |

Note: The predicted chemical shifts and coupling constants (J) are estimates and may vary from experimental values.

Interpretation of Predicted Spectrum:

-

The carbonyl carbon (C-8) is expected to be the most downfield signal, characteristic of an amide carbonyl.

-

The carbon directly bonded to the fluorine atom (C-4) will appear as a doublet with a large one-bond C-F coupling constant.

-

The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms.

-

The methoxy (C-12) and N-methyl (C-10) carbons appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Fluoro-N-methoxy-N-methylbenzamide shows characteristic absorption bands confirming its structure.

Experimental Data: The characteristic absorption peaks from its infrared spectrum were 583, 905, 918, 1262, 1375, 1508, 1582, 1630, 2972, 3274 cm⁻¹.[2]

Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2972 | C-H stretch | Methyl groups |

| 1630 | C=O stretch | Amide (Weinreb) |

| 1582, 1508 | C=C stretch | Aromatic ring |

| 1262 | C-F stretch | Aryl-Fluoride |

| 918, 905, 583 | C-H bend | Aromatic out-of-plane |

The strong absorption band at 1630 cm⁻¹ is a key indicator of the amide carbonyl group. The bands in the 1500-1600 cm⁻¹ region are typical for an aromatic ring, and the C-F stretching vibration is also clearly identifiable.

Experimental Protocol: Synthesis

The following is a representative procedure for the synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide.

Caption: General workflow for the synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide.

Step-by-Step Methodology:

-

4-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride are dissolved in chloroform and stirred at room temperature.[2]

-

The solution is cooled to 0 °C, and pyridine is added slowly.[2]

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.[2]

-

Upon completion, the mixture is poured into a saturated sodium chloride solution.[2]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[2]

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

-

The crude product is purified by vacuum distillation to yield the final product.[2]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 4-Fluoro-N-methoxy-N-methylbenzamide. The ¹H NMR, predicted ¹³C NMR, and IR spectra are in full agreement with the assigned structure. This information is crucial for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the reliability and success of subsequent chemical transformations.

References

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-N-methoxy-N-methylbenzamide

This guide provides comprehensive safety and handling protocols for 4-Fluoro-N-methoxy-N-methylbenzamide, a versatile fluorinated aromatic compound.[1][2] It is intended for researchers, scientists, and professionals in drug development and agrochemical research who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, such as those targeting neurological disorders, and in the formulation of pesticides and herbicides.[2]

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity